molecular formula C17H21FN4O3S B2860926 (1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108953-73-5

(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2860926
CAS No.: 2108953-73-5
M. Wt: 380.44
InChI Key: BSEXLKJFJCMHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative featuring a rigid 8-azabicyclo[3.2.1]octane core. Key structural elements include:

  • Sulfonyl group: Attached to a 4-ethoxy-3-fluorophenyl ring, contributing to electron-withdrawing and hydrogen-bonding properties .
  • Triazol-2-yl substituent: Positioned at C3, acting as a bioisostere for amide or carboxyl groups, enhancing metabolic stability and target affinity .
  • Stereochemistry: The (1R,5S) configuration ensures optimal spatial orientation for receptor interactions, a critical factor in pharmacological activity .

This compound is part of a broader class of azabicyclo[3.2.1]octane derivatives explored for central nervous system (CNS) and antimicrobial applications due to their ability to penetrate the blood-brain barrier and resist enzymatic degradation .

Properties

IUPAC Name

8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)21-12-3-4-13(21)10-14(9-12)22-19-7-8-20-22/h5-8,11-14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXLKJFJCMHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS Number: 2108953-73-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21FN4O3SC_{17}H_{21}FN_{4}O_{3}S, with a molecular weight of 380.4 g/mol. The structure features a bicyclic framework combined with a triazole ring and a sulfonyl group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₇H₂₁FN₄O₃S
Molecular Weight380.4 g/mol
CAS Number2108953-73-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Ring : Triazoles are known for their ability to interact with biological targets, exhibiting antifungal, antibacterial, and anticancer properties.
  • Sulfonyl Group : This moiety enhances solubility and can increase the compound's reactivity towards biological targets.
  • Bicyclic Structure : The azabicyclo framework may contribute to the compound's ability to modulate receptor interactions and enzymatic activities.

Biological Activity Overview

Research indicates that the compound may exhibit multiple pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Antibacterial Properties : The presence of the triazole ring has been linked to effective antibacterial activity against various pathogens.
  • Enzyme Inhibition : Potential inhibition of specific enzymes related to cancer progression and inflammation has been observed.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy Study :
    • A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
    • The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antibacterial Activity Assessment :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited substantial antibacterial effects, particularly against resistant strains.
  • Pharmacokinetic Profile :
    • Research on the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Properties
4-Amino-1H-triazoleContains an amino group instead of sulfonylKnown for anti-inflammatory properties
5-Fluoro-1H-triazoleFluorine substituent at position 5Exhibits potent antifungal activity
4-PyridyltriazolesPyridine ring substitutionEnhanced binding affinity to certain receptors

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

Compound Name Substituent Modifications Key Differences Hypothesized Impact Reference
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-ethylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonyl group; 4-ethylphenoxy at C3 Replaces triazole with phenoxy and pyrazole sulfonyl Reduced hydrogen bonding; altered lipophilicity
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone Thioether instead of sulfonyl Sulfur atom vs. sulfonyl group Lower metabolic stability; increased membrane permeability
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Triflate group; methyl substituent Electron-deficient triflate; no aromatic sulfonyl Enhanced electrophilicity; potential reactivity in cross-coupling

Key Findings :

  • Sulfonyl groups improve target binding via hydrogen-bond acceptor interactions, as seen in the target compound compared to thioether analogs .
  • Pyrazole sulfonyl derivatives exhibit reduced CNS activity due to decreased polarity and blood-brain barrier penetration .

Analogues with Varied Triazole Substituents

Compound Name Triazole Position/Substitution Key Differences Hypothesized Impact Reference
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4H-triazol-4-yl with alkyl groups Triazole isomer (4H vs. 2H); steric bulk Reduced binding affinity due to altered geometry
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole core; thioether linkage Different triazole regiochemistry; sulfur linker Weaker enzyme inhibition compared to 1,2,3-triazoles

Key Findings :

  • Triazol-2-yl isomers (1,2,3-triazole) exhibit stronger hydrogen-bonding interactions than 1,2,4-triazole derivatives, enhancing target engagement .
  • Alkyl-substituted triazoles increase lipophilicity but may reduce solubility, as observed in 4H-triazole analogs .

Analogues with Aromatic Ring Modifications

Compound Name Aromatic Group Modifications Key Differences Hypothesized Impact Reference
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl substituent Nitro group (electron-withdrawing) vs. ethoxy (electron-donating) Increased oxidative stress; potential cytotoxicity
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Fluorophenyl; methyl ester Lack of sulfonyl group; ester moiety Improved solubility but reduced target specificity

Key Findings :

  • Ethoxy groups on the phenyl ring balance electron-donating effects and metabolic stability, whereas nitro groups (e.g., in ) may lead to reactive metabolite formation.
  • Fluorine atoms enhance binding to aromatic π-systems in receptors, a feature shared by the target compound and its 4-fluorophenyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : Synthesis typically involves multi-step routes:

Bicyclic framework construction : The 8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization of appropriately substituted precursors under basic conditions (e.g., NaHCO₃ in THF) .

Sulfonylation : The 4-ethoxy-3-fluorophenylsulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base like pyridine to neutralize HCl byproducts .

Triazole incorporation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to attach the 2H-1,2,3-triazol-2-yl moiety at the C3 position .

  • Key Reagents : Sodium hydroxide (substitution reactions), lithium aluminum hydride (reductions), and dimethyl sulfoxide (solvent) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns or recrystallization from acetonitrile/water mixtures ensures ≥95% purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm regiochemistry and stereochemistry. For example, the deshielded proton signals near δ 3.5–4.0 ppm indicate sulfonyl and triazole substituents .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., m/z 410.5 [M+H]⁺) .
  • X-ray Crystallography : Used to resolve absolute stereochemistry, particularly for the bicyclic core and sulfonyl group orientation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁸F derivatives) can assess blood-brain barrier permeability via in vitro models like MDCK cells .
  • Dose-Response Analysis : IC₅₀ values are determined using sigmoidal curve fitting of activity data across 6–8 concentration points .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design identified optimal CuAAC conditions (50°C, DMF, 5 mol% CuI) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for sulfonylation steps by maintaining precise temperature (±1°C) and reagent stoichiometry .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments to avoid side products like over-sulfonylated derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols to isolate variables like serum concentration .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in potency .
  • Structural Analog Analysis : Test analogs with modified substituents (e.g., replacing ethoxy with methoxy) to assess structure-activity relationships (SAR) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values for kinase inhibitors) .
  • Molecular Dynamics Simulations : Simulate interactions between the triazole ring and ATP-binding pockets of enzymes (e.g., 50 ns simulations in GROMACS) .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target for proteomic identification .

Q. What methods validate the stereochemical stability of the compound under physiological conditions?

  • Methodological Answer :

  • Chiral HPLC : Monitor enantiomeric excess (ee) over 24 hours in phosphate-buffered saline (pH 7.4) at 37°C .
  • Circular Dichroism (CD) : Track conformational changes in the azabicyclooctane moiety under acidic (pH 5.0) and basic (pH 9.0) conditions .
  • Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify racemization or sulfone hydrolysis products .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, δP > 10 MPa¹/² correlates with DMSO solubility .
  • Co-Solvency Studies : Test binary solvent systems (e.g., ethanol/water) to identify solubility enhancers .
  • Crystallography : Compare crystal packing in different solvents to explain polymorph-dependent solubility .

Q. What computational approaches reconcile discrepancies in predicted vs. observed logP values?

  • Methodological Answer :

  • QSAR Modeling : Train models on analogs with experimentally determined logP values to refine atomic contribution calculations .
  • Molecular Partitioning Simulations : Use COSMO-RS to simulate solvent-solute interactions and predict partition coefficients .
  • Experimental Validation : Shake-flask method with octanol/water partitioning and UV-Vis quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.